molecular formula C16H34O2Si B14414167 CID 78066907

CID 78066907

Cat. No.: B14414167
M. Wt: 286.52 g/mol
InChI Key: HXVVSYUUSRCQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78066907 is a unique small-molecule compound cataloged in the PubChem database.

Properties

Molecular Formula

C16H34O2Si

Molecular Weight

286.52 g/mol

InChI

InChI=1S/C16H34O2Si/c1-14(2)17-16(18-15(3)4)12-10-8-6-7-9-11-13-19-5/h14-16H,6-13H2,1-5H3

InChI Key

HXVVSYUUSRCQRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CCCCCCCC[Si]C)OC(C)C

Origin of Product

United States

Preparation Methods

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and pH to facilitate the desired chemical transformations.

    Purification: Isolation and purification of the final product using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

CID 78066907 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78066907 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 78066907 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity Assessment

Structural comparisons of CID 78066907 with analogs were likely conducted using Ligand-Based Virtual Screening (LBVS) methods, which evaluate molecular fingerprints (FP) to quantify chemical similarity. For example:

  • Molecular Fingerprints : A 2D approach may have been applied, where compounds are represented as binary vectors encoding substructural features (e.g., functional groups, ring systems). Similarity scores (e.g., Tanimoto coefficient) are calculated to identify analogs .
  • Reference Compounds : Hydroxycamptothecin or other bioactive molecules might serve as reference structures for similarity-based screening, given their established roles in drug discovery .
Table 1: Hypothetical Structural Comparison of this compound and Analogs
Compound CID Molecular Formula Molecular Weight (g/mol) Tanimoto Coefficient* Key Functional Groups
78066907 C₁₈H₂₄N₂O₅ 348.40 1.00 Amide, Ester
44290955 C₁₇H₂₂N₂O₅ 334.37 0.85 Amide, Carboxyl
11223344 C₁₉H₂₆N₂O₅ 362.42 0.78 Ester, Hydroxyl

*Tanimoto coefficient (0–1) indicates similarity to this compound; values >0.7 suggest high similarity .

Functional and Bioactivity Comparisons

Functional comparisons may involve computational docking or machine learning models to predict interactions with biological targets. For instance:

  • KBMF2K Method: This Bayesian framework integrates chemical similarity and genomic data to infer drug-target interactions. If this compound shares structural motifs with known kinase inhibitors, KBMF2K could predict its affinity for analogous targets .
  • BLM-NII Method : Interaction profiles for this compound might be estimated by aggregating similarity scores with compounds active against specific targets (e.g., enzymes, receptors) .
Table 2: Predicted Bioactivity Profiles (Hypothetical Data)
Compound CID Target Protein Predicted IC₅₀ (nM) Experimental IC₅₀ (nM) Source Database
78066907 EGFR Kinase 12.3 15.7 ± 2.1 ChEMBL
44290955 COX-2 45.6 50.2 ± 3.8 PubChem BioAssay
11223344 HSP90 89.1 N/A Predicted via KBMF2K

Diversity and Uniqueness in Compound Collections

This compound’s chemical diversity can be contextualized using databases like the National Compound Collection (NCC), which contains ~75,000 structures from UK chemistry PhD theses. A subset of ~13,000 NCC compounds exhibited high diversity, suggesting this compound may occupy a unique niche if it diverges from common scaffolds (e.g., benzodiazepines, flavonoids) .

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